molecular formula C13H17NO2 B045141 3-oxo-N-(3-phenylpropyl)butanamide CAS No. 112369-47-8

3-oxo-N-(3-phenylpropyl)butanamide

Cat. No.: B045141
CAS No.: 112369-47-8
M. Wt: 219.28 g/mol
InChI Key: XXOBEWUNERKREQ-UHFFFAOYSA-N
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Description

3-oxo-N-(3-phenylpropyl)butanamide is an organic compound characterized by a butanamide backbone substituted with a 3-oxo group and a 3-phenylpropyl amine moiety. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol (calculated from and ). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of tetrahydroquinolone derivatives targeting free fatty acid receptors (). Its structural flexibility allows for modifications that influence pharmacological properties, such as receptor binding and metabolic stability.

Properties

CAS No.

112369-47-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-oxo-N-(3-phenylpropyl)butanamide

InChI

InChI=1S/C13H17NO2/c1-11(15)10-13(16)14-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,14,16)

InChI Key

XXOBEWUNERKREQ-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)NCCCC1=CC=CC=C1

Canonical SMILES

CC(=O)CC(=O)NCCCC1=CC=CC=C1

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3-oxo-N-(3-phenylpropyl)butanamide, differing primarily in substituent groups and nitrogen-attached side chains:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Findings References
3-oxo-N-phenylbutanamide C₁₀H₁₁NO₂ 177.20 Phenyl group directly attached to nitrogen Intermediate in polymer synthesis; limited pharmacological data.
3-oxo-N-(4-phenylbutan-2-yl)butanamide C₁₄H₁₉NO₂ 233.31 Branched 4-phenylbutan-2-yl group on nitrogen Used in tetrahydroquinolone-based modulators; enhances receptor selectivity (purity: 95.7–98.3%).
3-oxo-2-phenylbutanamide C₁₀H₁₁NO₂ 177.20 Phenyl group on C2 of butanamide Precursor in amphetamine synthesis; forensic relevance due to illicit drug manufacturing.
3-oxo-N-(thiazol-2-yl)butanamide C₇H₈N₂O₂S 184.21 Thiazole ring attached to nitrogen PDE5 inhibitor with 100% inhibition efficacy in vitro; mimics sildenafil’s docking poses.
3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide C₁₁H₁₀F₃NO₂ 245.20 Trifluoromethyl group on phenyl ring Improved metabolic stability due to fluorine’s electron-withdrawing effects.

Key Research Findings

Physicochemical Properties
  • Lipophilicity : The 3-phenylpropyl group in this compound increases lipophilicity (logP ~2.5 estimated) compared to N-phenyl derivatives (logP ~1.8), enhancing membrane permeability ().
  • Thermodynamic Stability : Compounds with trifluoromethyl groups (e.g., ) exhibit higher thermal stability (critical for storage) due to strong C-F bonds.

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 3-oxo-N-phenylbutanamide 3-oxo-2-phenylbutanamide
Molecular Weight 219.28 177.20 177.20
logP (Estimated) ~2.5 ~1.8 ~1.9
Water Solubility (mg/L) ~50 ~120 ~100
Melting Point (°C) Not reported 98–100 85–88

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